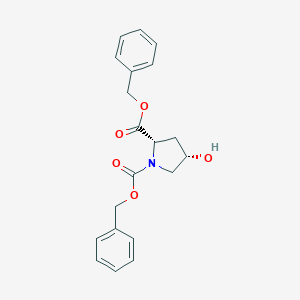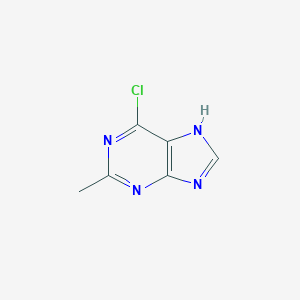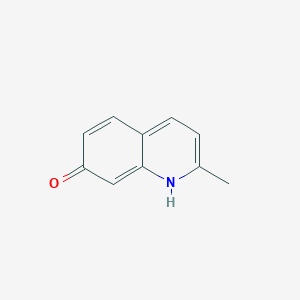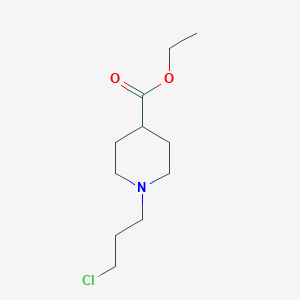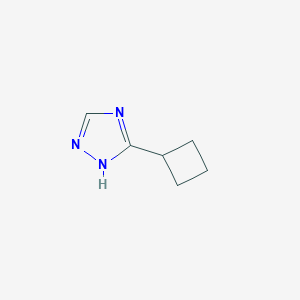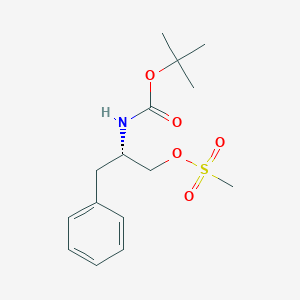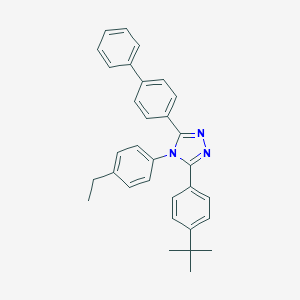
3-(4-Tert-butylphenyl)-4-(4-ethylphenyl)-5-(4-phenylphenyl)-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Tert-butylphenyl)-4-(4-ethylphenyl)-5-(4-phenylphenyl)-1,2,4-triazole, also known as TAK-242, is a small molecule inhibitor that has been extensively studied for its potential applications in various scientific fields. TAK-242 has been shown to have a wide range of effects, including anti-inflammatory, anti-tumor, and anti-viral activities. In
作用機序
The mechanism of action of 3-(4-Tert-butylphenyl)-4-(4-ethylphenyl)-5-(4-phenylphenyl)-1,2,4-triazole is based on its ability to inhibit the TLR4 signaling pathway. TLR4 is a transmembrane protein that plays a critical role in the recognition of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Upon binding to its ligands, TLR4 activates a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines.
3-(4-Tert-butylphenyl)-4-(4-ethylphenyl)-5-(4-phenylphenyl)-1,2,4-triazole inhibits the TLR4 signaling pathway by binding to the intracellular domain of TLR4 and preventing the recruitment of downstream signaling molecules. This leads to the inhibition of pro-inflammatory cytokine and chemokine production, resulting in the anti-inflammatory, anti-tumor, and anti-viral effects of 3-(4-Tert-butylphenyl)-4-(4-ethylphenyl)-5-(4-phenylphenyl)-1,2,4-triazole.
生化学的および生理学的効果
3-(4-Tert-butylphenyl)-4-(4-ethylphenyl)-5-(4-phenylphenyl)-1,2,4-triazole has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory, anti-tumor, and anti-viral activities, 3-(4-Tert-butylphenyl)-4-(4-ethylphenyl)-5-(4-phenylphenyl)-1,2,4-triazole has also been shown to have antioxidant and neuroprotective effects. 3-(4-Tert-butylphenyl)-4-(4-ethylphenyl)-5-(4-phenylphenyl)-1,2,4-triazole has been shown to reduce oxidative stress and protect against neuronal damage in various animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of 3-(4-Tert-butylphenyl)-4-(4-ethylphenyl)-5-(4-phenylphenyl)-1,2,4-triazole is its specificity for the TLR4 signaling pathway. 3-(4-Tert-butylphenyl)-4-(4-ethylphenyl)-5-(4-phenylphenyl)-1,2,4-triazole has been shown to have minimal off-target effects, making it a valuable tool for studying the role of TLR4 in various biological processes. However, one of the limitations of 3-(4-Tert-butylphenyl)-4-(4-ethylphenyl)-5-(4-phenylphenyl)-1,2,4-triazole is its relatively short half-life, which can make it difficult to maintain a consistent level of inhibition over time.
List of
将来の方向性
1. Investigating the role of 3-(4-Tert-butylphenyl)-4-(4-ethylphenyl)-5-(4-phenylphenyl)-1,2,4-triazole in the regulation of the immune response in various disease models.
2. Developing more potent and selective TLR4 inhibitors based on the structure of 3-(4-Tert-butylphenyl)-4-(4-ethylphenyl)-5-(4-phenylphenyl)-1,2,4-triazole.
3. Studying the potential of 3-(4-Tert-butylphenyl)-4-(4-ethylphenyl)-5-(4-phenylphenyl)-1,2,4-triazole as a therapeutic agent for various inflammatory and neurodegenerative diseases.
4. Investigating the potential of 3-(4-Tert-butylphenyl)-4-(4-ethylphenyl)-5-(4-phenylphenyl)-1,2,4-triazole as a combination therapy with other anti-cancer or anti-viral agents.
5. Exploring the potential of 3-(4-Tert-butylphenyl)-4-(4-ethylphenyl)-5-(4-phenylphenyl)-1,2,4-triazole as a tool for studying the role of TLR4 in the gut microbiome and its impact on host health.
Conclusion:
3-(4-Tert-butylphenyl)-4-(4-ethylphenyl)-5-(4-phenylphenyl)-1,2,4-triazole is a small molecule inhibitor that has been extensively studied for its potential applications in various scientific fields. 3-(4-Tert-butylphenyl)-4-(4-ethylphenyl)-5-(4-phenylphenyl)-1,2,4-triazole has been shown to have anti-inflammatory, anti-tumor, and anti-viral activities, and has also been shown to have antioxidant and neuroprotective effects. 3-(4-Tert-butylphenyl)-4-(4-ethylphenyl)-5-(4-phenylphenyl)-1,2,4-triazole has the potential to be a valuable tool for studying the role of TLR4 in various biological processes, and may have therapeutic potential for various inflammatory and neurodegenerative diseases.
合成法
The synthesis of 3-(4-Tert-butylphenyl)-4-(4-ethylphenyl)-5-(4-phenylphenyl)-1,2,4-triazole involves a multistep process that starts with the reaction of 4-tert-butylphenylhydrazine with 4-ethylbenzaldehyde to form 3-(4-tert-butylphenyl)-4-(4-ethylphenyl)-1,2,4-triazole. This intermediate is then reacted with 4-bromobenzophenone to form the final product, 3-(4-tert-butylphenyl)-4-(4-ethylphenyl)-5-(4-phenylphenyl)-1,2,4-triazole. The synthesis of 3-(4-Tert-butylphenyl)-4-(4-ethylphenyl)-5-(4-phenylphenyl)-1,2,4-triazole has been optimized to produce high yields and purity, making it suitable for use in various scientific applications.
科学的研究の応用
3-(4-Tert-butylphenyl)-4-(4-ethylphenyl)-5-(4-phenylphenyl)-1,2,4-triazole has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of 3-(4-Tert-butylphenyl)-4-(4-ethylphenyl)-5-(4-phenylphenyl)-1,2,4-triazole is in the field of inflammation research. 3-(4-Tert-butylphenyl)-4-(4-ethylphenyl)-5-(4-phenylphenyl)-1,2,4-triazole has been shown to inhibit the Toll-like receptor 4 (TLR4) signaling pathway, which plays a critical role in the initiation and progression of inflammation. 3-(4-Tert-butylphenyl)-4-(4-ethylphenyl)-5-(4-phenylphenyl)-1,2,4-triazole has been shown to have potent anti-inflammatory effects in various animal models of inflammation, including sepsis, arthritis, and colitis.
In addition to its anti-inflammatory effects, 3-(4-Tert-butylphenyl)-4-(4-ethylphenyl)-5-(4-phenylphenyl)-1,2,4-triazole has also been shown to have anti-tumor and anti-viral activities. 3-(4-Tert-butylphenyl)-4-(4-ethylphenyl)-5-(4-phenylphenyl)-1,2,4-triazole has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells. 3-(4-Tert-butylphenyl)-4-(4-ethylphenyl)-5-(4-phenylphenyl)-1,2,4-triazole has also been shown to inhibit the replication of various viruses, including influenza, hepatitis C, and HIV.
特性
CAS番号 |
163226-12-8 |
|---|---|
製品名 |
3-(4-Tert-butylphenyl)-4-(4-ethylphenyl)-5-(4-phenylphenyl)-1,2,4-triazole |
分子式 |
C32H31N3 |
分子量 |
457.6 g/mol |
IUPAC名 |
3-(4-tert-butylphenyl)-4-(4-ethylphenyl)-5-(4-phenylphenyl)-1,2,4-triazole |
InChI |
InChI=1S/C32H31N3/c1-5-23-11-21-29(22-12-23)35-30(26-15-13-25(14-16-26)24-9-7-6-8-10-24)33-34-31(35)27-17-19-28(20-18-27)32(2,3)4/h6-22H,5H2,1-4H3 |
InChIキー |
PZLZJGZGJHZQAU-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N2C(=NN=C2C3=CC=C(C=C3)C(C)(C)C)C4=CC=C(C=C4)C5=CC=CC=C5 |
正規SMILES |
CCC1=CC=C(C=C1)N2C(=NN=C2C3=CC=C(C=C3)C(C)(C)C)C4=CC=C(C=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



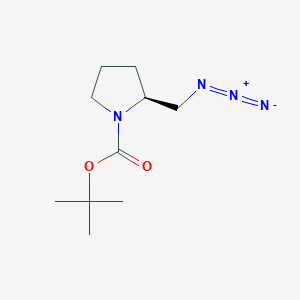
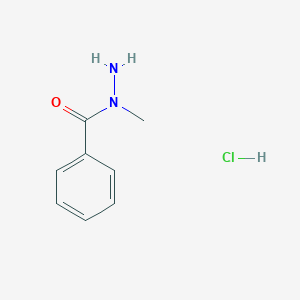
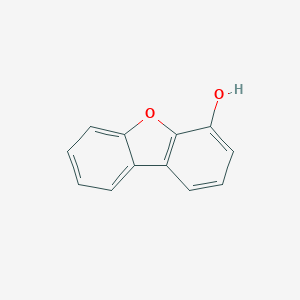
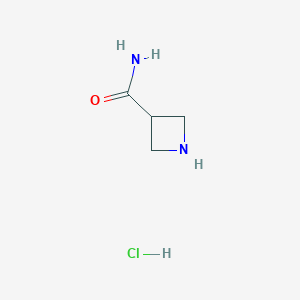
![12,13-Dihydro-2,10-dimethoxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B176201.png)
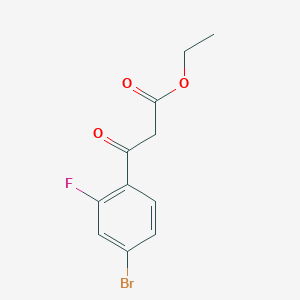
![6-Fluorobenzo[d]isothiazol-3(2H)-one](/img/structure/B176209.png)
